molecular formula C6H4Cl2N2O3 B7950083 2,6-Dichloro-4-methoxy-3-nitropyridine CAS No. 1258884-26-2

2,6-Dichloro-4-methoxy-3-nitropyridine

Cat. No.: B7950083
CAS No.: 1258884-26-2
M. Wt: 223.01 g/mol
InChI Key: RKPPEQBIWSTDRK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O3 and a molecular weight of 223.01 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methoxy-3-nitropyridine can be synthesized through the nitration of 2,6-dichloro-4-methoxypyridine. The process involves the following steps :

    Starting Material: 2,6-dichloro-4-methoxypyridine.

    Reagents: Concentrated sulfuric acid and concentrated nitric acid.

    Reaction Conditions: The reaction is carried out at a temperature range of 0°C to 100°C. Nitric acid is added dropwise to a solution of 2,6-dichloro-4-methoxypyridine in sulfuric acid at 0°C. The mixture is then heated to 100°C for 2 hours.

    Isolation: The reaction mixture is poured into ice-water, and the resulting suspension is filtered and washed with water to obtain this compound as a white solid with an 88% yield.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Nucleophilic Substitution: Substituted pyridines with different functional groups replacing the chlorine atoms.

    Reduction: 2,6-dichloro-4-methoxy-3-aminopyridine.

    Oxidation: 2,6-dichloro-4-carboxy-3-nitropyridine.

Scientific Research Applications

2,6-Dichloro-4-methoxy-3-nitropyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methoxy-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-methoxy-3-nitropyridine is unique due to the presence of both the methoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-methoxy-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O3/c1-13-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPEQBIWSTDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283947
Record name 2,6-Dichloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258884-26-2
Record name 2,6-Dichloro-4-methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258884-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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